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Compound of Interest

3-(2-
Compound Name: methoxyethyl)azepanehydrochlori
de
CAS No.: 2866353-14-0
Cat. No.: B6607985
\ J

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 3-(2-Methoxyethyl)azepane hydrochloride (CAS: 2866353-14-0) | Free Base (CAS:
1566236-20-1)

Introduction & Mechanistic Rationale

3-(2-Methoxyethyl)azepane is a saturated, seven-membered heterocyclic building block highly
valued in modern drug discovery . The incorporation of a methoxyethyl side chain at the C3
position provides a flexible hydrogen-bond acceptor, which is frequently used to optimize the
lipophilicity, metabolic stability, and target binding affinity of lead compounds .

The Synthetic Challenge: Direct functionalization of unsubstituted azepanes at the C3 position
is thermodynamically unfavorable and lacks regiocontrol. Traditional ring-expansion methods
(e.g., Beckmann or Schmidt rearrangements) often yield difficult-to-separate regioisomeric
mixtures.

The Solution: This protocol details a highly regioselective, 5-step de novo synthesis starting
from inexpensive caprolactam (azepan-2-one). By utilizing an N-Boc protecting group, the
electron-withdrawing nature of the carbamate activates the adjacent a-protons (C3 position).
This allows for quantitative, regioselective enolization using the bulky, non-nucleophilic base
Lithium bis(trimethylsilyl)amide (LIHMDS) at cryogenic temperatures . The resulting lithium
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enolate undergoes a clean SN2 alkylation. Subsequent deprotection and global reduction yield
the target azepane, which is isolated as a bench-stable hydrochloride salt .

Note: This protocol yields a racemic mixture. If an enantiopure building block is required,
downstream chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or
preparative chiral SFC is recommended.

Experimental Workflows & Pathway Visualization
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Figure 1: Five-step synthetic workflow for 3-(2-methoxyethyl)azepane hydrochloride.
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Figure 2: Mechanistic pathway of the regioselective LIHMDS-mediated a-alkylation.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters for the 5-Step Synthesis
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BENCHE

Reagent/ [Equivalen . Expected
Step Solvent Temp (°C) Time (h) .
Reactant ts Yield
1. Caprolacta
_ 1.0 THF 0to 25 16 95%
Protection m
Boc20 1.1
DMAP /
0.1/1.2
EtsN
5 N-Boc-
' ] Caprolacta 1.0 THF -78 to 25 12 82%
Alkylation
m
LIHMDS
(1.0Min 1.2
THF)
1-Bromo-2-
methoxyet 15
hane
3. Alkylated
Deprotectio  N-Boc 1.0 DCM Oto 25 4 98%
n Lactam
Trifluoroac
etic Acid 10.0
(TFA)
4 >
' , Substituted 1.0 THF 0to 65 18 85%
Reduction
Lactam
LiAlHa (2.0
3.0
M in THF)
5. Salt Substituted
1.0 Et20 0 1 >95%
Form Azepane
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HCI (4.0 M

in Dioxane)

Step-by-Step Methodologies & Causality
Step 1: Synthesis of tert-butyl 2-oxoazepane-1-
carboxylate

Causality: Unprotected caprolactam requires two equivalents of base to form a dianion, which
is poorly soluble and prone to side reactions. Boc-protection activates the ring and allows for
mono-deprotonation.

Dissolve caprolactam (1.0 eq) in anhydrous THF (0.5 M). Add EtsN (1.2 eq) and DMAP (0.1
eq).

e Cool the mixture to 0 °C using an ice bath. Add Boc20 (1.1 eq) dropwise.
» Remove the ice bath and stir at room temperature for 16 h.

» Validation: Quench with saturated aqueous NHa4Cl. Extract with EtOAc. TLC (Hexanes/EtOAc
7:3) should show complete consumption of caprolactam (KMnOa stain active).

e Wash the organic layer with brine, dry over Na=SO4, and concentrate to yield a pale yellow
oil.

Step 2: Regioselective a-Alkylation

Causality: LIHMDS is chosen over LDA because its increased steric bulk prevents nucleophilic
attack on the Boc carbonyl, ensuring exclusive deprotonation at the C3 carbon.

e Dissolve N-Boc-caprolactam (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
Cool strictly to -78 °C.

e Add LIHMDS (1.2 eq, 1.0 M in THF) dropwise over 15 minutes. Stir at -78 °C for 1 h to
ensure complete enolization.

e Add 1-bromo-2-methoxyethane (1.5 eq) dropwise.
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» Allow the reaction to slowly warm to room temperature overnight (12 h).

» Validation: Quench with saturated aqueous NHa4Cl. Extract with EtOAc. TLC (Hexanes/EtOAc
8:2) will show a new, higher Rf spot.

» Purify via flash column chromatography to afford tert-butyl 3-(2-methoxyethyl)-2-
oxoazepane-1-carboxylate.

Step 3: Boc Deprotection

Causality: LiAlHa (used in Step 4) will reduce a Boc group to an N-methyl group. To prevent the
formation of the N-methyl tertiary amine, the Boc group must be removed prior to lactam
reduction.

o Dissolve the alkylated lactam (1.0 eq) in DCM (0.2 M) and cool to 0 °C.

e Add TFA (10.0 eq) dropwise. Self-validation: Effervescence (release of isobutylene and CO3)
indicates the reaction is proceeding.

 Stir at room temperature for 4 h until gas evolution ceases.

» Concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCOs and extract
with DCM (3x). Dry and concentrate to yield 3-(2-methoxyethyl)azepan-2-one as a clear oil.

Step 4: Global Lactam Reduction

Causality: The reduction of a lactam to a cyclic amine via LiAIH4 proceeds through a stable
tetrahedral intermediate. Elevated temperatures (reflux) are required to collapse this
intermediate and drive the second hydride transfer.

Suspend LiAlIH4 (3.0 eq) in anhydrous THF at O °C under argon.

Add a solution of 3-(2-methoxyethyl)azepan-2-one (1.0 eq) in THF dropwise.

Attach a reflux condenser and heat the mixture to 65 °C for 18 h.

Cool to 0 °C and perform a Fieser Workup: For every
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grams of LiAlH4 used, cautiously add
mL of H20, followed by
mL of 15% NaOH (aq), and finally

mL of H20. Causality: The Fieser method prevents the formation of a gelatinous aluminum
hydroxide emulsion, precipitating granular aluminum salts that are easily filtered.

« Filter through a pad of Celite, wash with EtOAc, and concentrate to yield the free base 3-(2-
methoxyethyl)azepane.

Step 5: Hydrochloride Salt Formation

Causality: Low-molecular-weight azepane free bases are often volatile, prone to oxidation, and
difficult to handle. Conversion to the HCI salt yields a stable, crystalline solid ideal for long-term
storage and biological assays.

Dissolve the free base (1.0 eq) in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

e Add HCI (2.0 eq, 4.0 M solution in dioxane) dropwise. A white precipitate will form
immediately.

o Stirfor 1 h at 0 °C to ensure complete precipitation.

« Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 3-(2-
methoxyethyl)azepane hydrochloride as a white crystalline solid.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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